(R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They can also be described by their biological or chemical activity .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often important considerations .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity. This can involve studying the mechanism of its reactions, its behavior under different conditions, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be studied using various analytical techniques .Scientific Research Applications
Synthesis and Chemical Properties
An efficient and economical synthesis method for related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed, utilizing commercially available starting materials and involving sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).
Research on related bromocyclization reactions of amino compounds demonstrates the potential of using bromine as an electrophilic agent to create various alternative structures, a process that could apply to the synthesis of (R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (Fizer et al., 2021).
Studies on similar brominated compounds, such as 4-(p-bromophenyl)-bicyclo octan-1-amine, show how the bromo substituent can influence chemical properties and interactions, potentially informing research on this compound (Fuller et al., 1978).
Catalysis and Reaction Mechanisms
In the field of organic chemistry, the study of bromopropargyl aryl ethers and amines has led to the development of indium-catalyzed intramolecular hydroarylation, a process that could be relevant for the manipulation of this compound (Alonso-Marañón et al., 2017).
Research on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, which includes a brominated component similar to this compound, demonstrates the potential for creating complex molecular structures through halogenated hydrocarbon amination reactions (Bai et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWABIAMMAHTFCD-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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